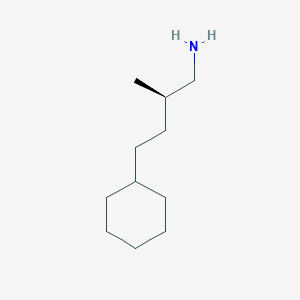
(2R)-4-Cyclohexyl-2-methylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-4-Cyclohexyl-2-methylbutan-1-amine, also known as dexoxadrol, is a chemical compound that belongs to the family of amphetamines. It is a psychoactive drug that acts as a central nervous system stimulant. Dexoxadrol has been widely used in scientific research for its potential therapeutic effects in the treatment of various neurological disorders.
Mécanisme D'action
Dexoxadrol works by increasing the levels of dopamine and norepinephrine in the brain. It achieves this by blocking the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft. This increased availability of neurotransmitters leads to enhanced neuronal activity, resulting in the stimulant effects of (2R)-4-Cyclohexyl-2-methylbutan-1-amine.
Biochemical and Physiological Effects:
Dexoxadrol has been shown to have a number of biochemical and physiological effects in the body. It increases heart rate, blood pressure, and body temperature, and also suppresses appetite. It has been shown to increase the release of stress hormones such as cortisol and adrenaline. Dexoxadrol also increases the release of certain neurotransmitters such as dopamine, norepinephrine, and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
Dexoxadrol has several advantages as a research tool. It is a potent and selective central nervous system stimulant that has been extensively studied for its effects on neurotransmitter release and neuronal activity. However, it also has some limitations. Its stimulant effects can interfere with certain behavioral tests, and its potential for abuse and addiction means that it must be handled with care.
Orientations Futures
There are several future directions for research on (2R)-4-Cyclohexyl-2-methylbutan-1-amine. One area of interest is its potential use as a treatment for depression and anxiety. Another area of interest is its potential use as a cognitive enhancer. Further studies are also needed to better understand its mechanism of action and to identify any potential long-term effects of its use.
Conclusion:
In conclusion, (2R)-4-Cyclohexyl-2-methylbutan-1-amine is a potent central nervous system stimulant that has been extensively studied for its potential therapeutic effects in the treatment of various neurological disorders. Its mechanism of action involves the inhibition of neurotransmitter reuptake, leading to enhanced neuronal activity. Dexoxadrol has several advantages as a research tool, but also has some limitations. Further research is needed to fully understand its potential therapeutic effects and to identify any potential long-term effects of its use.
Méthodes De Synthèse
The synthesis of (2R)-4-Cyclohexyl-2-methylbutan-1-amine involves a multistep process that starts with the reaction of cyclohexanone with methylamine to form the intermediate N-methylcyclohexanone. This intermediate is then reduced using lithium aluminum hydride to produce the corresponding alcohol, which is further reacted with tosyl chloride to form the tosylate. The tosylate is then treated with ammonia to form the final product, (2R)-4-Cyclohexyl-2-methylbutan-1-amine.
Applications De Recherche Scientifique
Dexoxadrol has been extensively studied for its potential therapeutic effects in the treatment of various neurological disorders such as attention-deficit hyperactivity disorder (ADHD), narcolepsy, and Parkinson's disease. It has also been investigated for its potential use as a cognitive enhancer and as a treatment for depression and anxiety.
Propriétés
IUPAC Name |
(2R)-4-cyclohexyl-2-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-10(9-12)7-8-11-5-3-2-4-6-11/h10-11H,2-9,12H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZDTWAOCHVCSM-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCCC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1CCCCC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-4-Cyclohexyl-2-methylbutan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

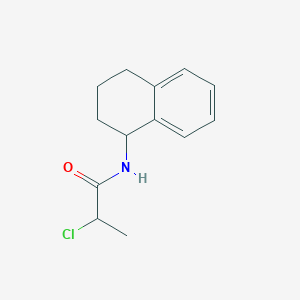
methanamine hydrochloride](/img/structure/B2563812.png)
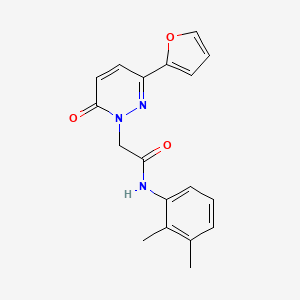
![2-[3-(hydroxymethyl)-2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2563819.png)
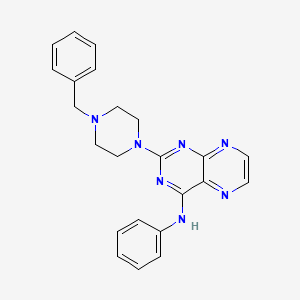
![(3S,4R)-4-[(4-Methylpyrimidin-2-yl)amino]oxolan-3-ol](/img/structure/B2563823.png)
![methyl 4-{[(2-hexyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B2563824.png)

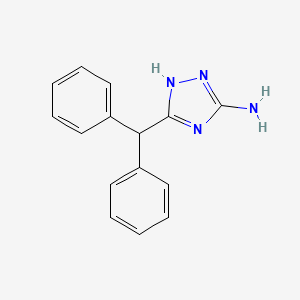

![N-benzyl-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2563829.png)

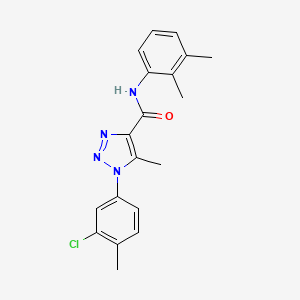
![(5-Methylisoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2563833.png)